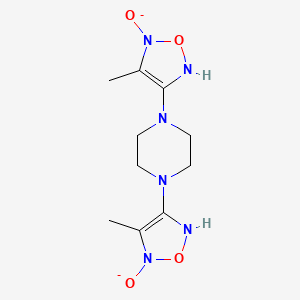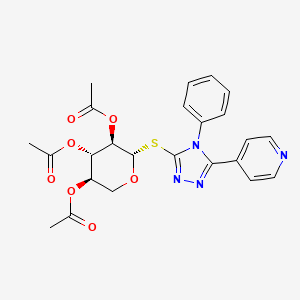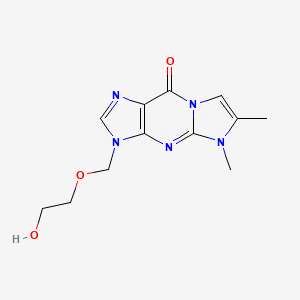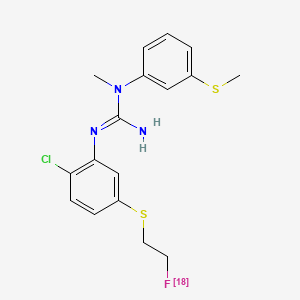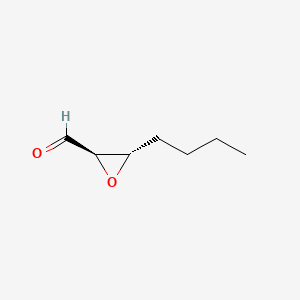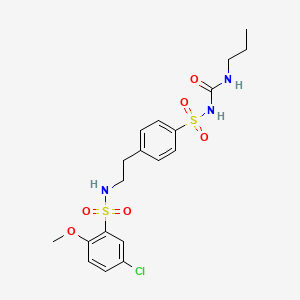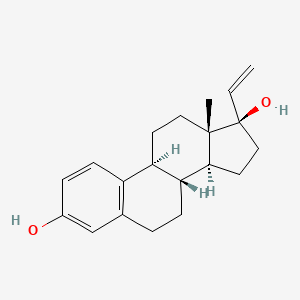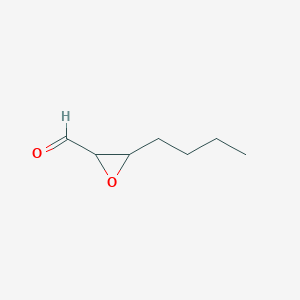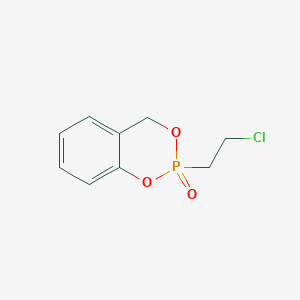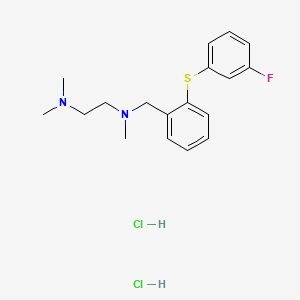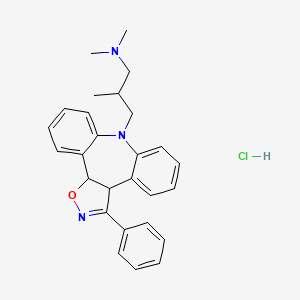
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(3-(dimethylamino)-2-methylpropyl)-3-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl is a complex organic compound that belongs to the class of dibenzoazepine derivatives. This compound is known for its unique structural features, which include a fused isoxazole ring and a dibenzoazepine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester under acidic conditions.
Construction of the Dibenzoazepine Core: The next step involves the formation of the dibenzoazepine core through a series of condensation and cyclization reactions. This often requires the use of strong acids or bases as catalysts.
Introduction of the Propanamine Side Chain: The propanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Final Trimethylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors on the cell surface, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.
Modulate Signaling Pathways: It can affect various signaling pathways, influencing cell proliferation, apoptosis, and other cellular activities.
Comparación Con Compuestos Similares
Similar Compounds
- 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-ethanamine, N,N-dimethyl-3-phenyl-, monohydrochloride
- 8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine, 3a,12b-dihydro-8-(2-(dimethylamino)ethyl)-3-phenyl-, hydrochloride
Uniqueness
8H-Dibenzo(b,f)isoxazolo(4,5-d)azepine-8-propanamine, N,N,beta-trimethyl-3-phenyl-, HCl stands out due to its unique structural features, which confer specific biological activities not observed in closely related compounds. Its ability to modulate multiple cellular pathways makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
90358-81-9 |
|---|---|
Fórmula molecular |
C27H30ClN3O |
Peso molecular |
448.0 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-3-(5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaen-13-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C27H29N3O.ClH/c1-19(17-29(2)3)18-30-23-15-9-7-13-21(23)25-26(20-11-5-4-6-12-20)28-31-27(25)22-14-8-10-16-24(22)30;/h4-16,19,25,27H,17-18H2,1-3H3;1H |
Clave InChI |
CZVMTFJISWVFEY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2C3C(C4=CC=CC=C41)ON=C3C5=CC=CC=C5)CN(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



